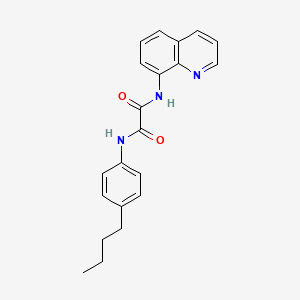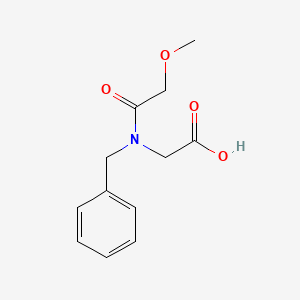
N-(4-butylphenyl)-N'-quinolin-8-yloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-N'-quinolin-8-yloxamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It was first discovered in 1992 and has since been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer.
Mechanism of Action
N-(4-butylphenyl)-N'-quinolin-8-yloxamide selectively blocks the ETA receptor, which is responsible for vasoconstriction, inflammation, and fibrosis. By blocking the ETA receptor, this compound can induce vasodilation, reduce inflammation, and prevent fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammation, anti-fibrosis, and anti-cancer. It can reduce blood pressure in hypertensive patients, prevent the development of pulmonary hypertension, and attenuate the progression of fibrotic diseases.
Advantages and Limitations for Lab Experiments
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has advantages and limitations for lab experiments. The advantages include its high selectivity for the ETA receptor, which allows for specific targeting of the receptor, and its potent vasodilatory effect, which can be used to study the regulation of blood pressure. The limitations include its low solubility in water, which can make it difficult to dissolve in physiological buffers, and its potential toxicity, which can affect cell viability in vitro.
Future Directions
There are several future directions for the research of N-(4-butylphenyl)-N'-quinolin-8-yloxamide. One direction is the development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of this compound in other diseases, such as cancer and fibrotic diseases. Additionally, the mechanisms underlying the anti-inflammatory and anti-fibrotic effects of this compound need to be further elucidated.
Synthesis Methods
N-(4-butylphenyl)-N'-quinolin-8-yloxamide can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc/t-Bu strategy. The most commonly used method involves the solid-phase peptide synthesis, which starts with the coupling of Fmoc-protected amino acid onto a resin. The peptide chain is then elongated through repetitive cycles of deprotection and coupling until the desired sequence is obtained. The final product is cleaved from the resin and purified by HPLC.
Scientific Research Applications
N-(4-butylphenyl)-N'-quinolin-8-yloxamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. It has been shown to have a potent vasodilatory effect and can reduce blood pressure in hypertensive patients. This compound also has anti-inflammatory and anti-fibrotic properties, which make it a potential candidate for the treatment of pulmonary hypertension and fibrotic diseases.
properties
IUPAC Name |
N-(4-butylphenyl)-N'-quinolin-8-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-2-3-6-15-10-12-17(13-11-15)23-20(25)21(26)24-18-9-4-7-16-8-5-14-22-19(16)18/h4-5,7-14H,2-3,6H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVOYPWJPLZHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![2-chloro-N-[2-[1-(4-methylphenyl)sulfonylindol-6-yl]ethyl]acetamide](/img/structure/B6635950.png)
![1-[1-(2-Methoxyethylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635957.png)


![1-[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635999.png)

![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
![N'-[3,5-bis(trifluoromethyl)phenyl]-N-(2-phenylethyl)oxamide](/img/structure/B6636010.png)

![3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B6636039.png)
![N-[2-(furan-2-carbonylamino)ethyl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B6636044.png)
![[4-(5-Chloro-2-methoxybenzoyl)-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B6636049.png)